molecular formula C17H15BrFN5OS B15098048 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide

Cat. No.: B15098048
M. Wt: 436.3 g/mol
InChI Key: KYUDBLRGLOFQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 575459-52-8) is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5, an amino group at position 4, and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-bromo-2-methylphenyl group.

Properties

Molecular Formula

C17H15BrFN5OS

Molecular Weight

436.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide

InChI

InChI=1S/C17H15BrFN5OS/c1-10-8-12(18)4-7-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-2-5-13(19)6-3-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

KYUDBLRGLOFQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their comparative attributes are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole Core) Acetamide Substituent Key Properties/Activities
Target Compound (575459-52-8) 4-amino, 5-(4-fluorophenyl) 4-bromo-2-methylphenyl Anti-inflammatory activity (in silico predicted COX-2 inhibition)
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) 4,5-bis(4-fluorophenyl) 4-bromophenyl Melting point: 219.3°C; moderate bioactivity in enzyme assays
N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9f) 4-(4-fluorophenyl), 5-phenyl 4-bromophenyl Melting point: 247.9°C; enhanced stability in pharmacokinetic studies
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) 4-amino, 5-(2-pyridyl) 3-methylphenyl 1.28× more potent anti-inflammatory activity than diclofenac in rat models
2-[[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-chlorophenyl)acetamide 4-(4-bromophenyl), 5-(pyridin-3-yl) 4-chlorophenyl High binding affinity in molecular docking (COX-2)

Key Findings

Substituent Impact on Bioactivity :

  • The 4-fluorophenyl group at position 5 of the triazole (as in the target compound and 9f) enhances lipophilicity and enzyme binding, critical for COX-2 inhibition .
  • Bromophenyl substituents (e.g., in 9c and the target compound) correlate with higher melting points (>200°C), suggesting crystalline stability advantageous for formulation .

Anti-Inflammatory Activity :

  • Compound AS111 outperformed diclofenac in vivo, likely due to its 2-pyridyl group, which facilitates hydrophobic interactions with COX-2’s active site .
  • The target compound’s 4-bromo-2-methylphenyl group may optimize steric interactions with COX-2’s LEU338 residue, though in vivo validation is pending .

Kinetic and Thermodynamic Profiles :

  • 9h (N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide) demonstrated the lowest IC50 (2.1 µM) in kinetic studies, highlighting the synergistic effect of dual fluorophenyl groups on enzyme inhibition .

Biological Activity

The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide is a member of the triazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in therapeutic areas such as cancer treatment and antimicrobial activity.

Structural Characteristics

This compound features a triazole ring , a fluorophenyl group , and an acetamide moiety . The presence of fluorine enhances lipophilicity, which is crucial for membrane penetration and biological interactions. The thioether linkage contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

  • Histone Deacetylases (HDACs) : This compound may act as an HDAC inhibitor, which plays a critical role in gene expression regulation. Inhibition of HDACs can lead to altered cellular processes, making it a candidate for cancer therapy .
  • Enzyme Interaction : The compound's mechanism likely involves binding to active sites on enzymes or receptors, modulating biological pathways. The combination of fluorophenyl and triazole groups enhances binding affinity and specificity .

Biological Activity Overview

The compound exhibits various biological activities:

  • Anticancer Activity : Studies indicate that triazole derivatives can have significant cytotoxic effects against cancer cell lines. For example, structural modifications in related compounds have shown improved potency against breast cancer cells .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating or -withdrawing groups in the phenyl ring significantly affects their antibacterial efficacy .

Research Findings

Recent research has highlighted the following key findings related to the biological activity of this compound:

StudyFindings
Cytotoxicity Assays The compound showed significant cytotoxic effects on various cancer cell lines with IC50 values comparable to standard chemotherapeutics .
Antimicrobial Testing Exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with effectiveness comparable to established antibiotics .
Mechanistic Studies Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a specific binding mechanism that could be exploited for drug design .

Case Studies

  • Cancer Cell Line Study : A study conducted on breast cancer cell lines demonstrated that modifications in the triazole structure led to enhanced cytotoxicity, supporting the hypothesis that structural features significantly influence biological activity .
  • Antibacterial Efficacy : In vitro tests showed that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria, indicating potential for development into new antibiotic therapies .

Q & A

Q. Table 1: Optimization of Reaction Conditions

StepSolventCatalyst/ReagentTemp (°C)Yield (%)Reference
Thioether formationDMFNaH0–2565–78
Acetamide couplingCH₂Cl₂EDC, TEA2582
CyclizationEthanolH₂SO₄Reflux70

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 474.1 calculated for C₁₈H₁₅BrFN₅OS) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Advanced: How to resolve spectral data contradictions (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Strategies include:

  • Dynamic NMR : Variable-temperature studies to detect rotational barriers in thioether or acetamide groups .
  • X-ray Diffraction : Single-crystal analysis to confirm bond lengths/angles (e.g., C-S bond ≈1.78 Å in thioether) and intermolecular interactions (N–H⋯O hydrogen bonds) .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify dominant conformers .

Q. Table 2: Key Crystallographic Data

ParameterValue (X-ray)Reference
Dihedral angle (Ar–Ar)66.4°
C–S bond length1.78 Å
Hydrogen bondsN–H⋯O, C–H⋯F

Advanced: How to design stability studies for pharmaceutical development?

Methodological Answer:
Evaluate degradation under stress conditions:

  • Thermal Stability : Incubate at 40–60°C for 4 weeks; monitor via HPLC for decomposition products (e.g., triazole ring hydrolysis) .
  • pH Stability : Dissolve in buffers (pH 1–9) and analyze degradation kinetics; acidic conditions may cleave the acetamide bond .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants .

Advanced: How to predict biological activity using molecular docking?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs showing anti-cancer activity .
  • Docking Tools : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1M17 for EGFR).
  • Key Interactions : Fluorophenyl groups may occupy hydrophobic pockets, while the acetamide NH forms hydrogen bonds with catalytic lysine residues .

Q. Table 3: Docking Scores vs. Experimental IC₅₀

TargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
EGFR-9.21.4 ± 0.2
VEGFR-2-8.72.1 ± 0.3

Advanced: How to conduct structure-activity relationship (SAR) studies on substituents?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with halogens (Cl, Br), electron-donating (OCH₃), or bulky groups (cyclohexyl) at the phenyl rings .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, A549) and compare IC₅₀ values.
  • Key Findings :
    • 4-Fluorophenyl enhances kinase inhibition by 2-fold vs. chlorophenyl .
    • Bromine at the 4-position improves metabolic stability .

Advanced: How to optimize HPLC methods for purity analysis?

Methodological Answer:

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of ACN (0.1% TFA) and water (0.1% TFA) from 30% to 70% over 20 min .
  • Detection : UV at 254 nm (triazole absorption band).
  • Validation : Linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.